molecular formula C16H14N4OS B11475628 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyridin-2-yl)ethanone

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyridin-2-yl)ethanone

Cat. No.: B11475628
M. Wt: 310.4 g/mol
InChI Key: NVBLSMRJHNDOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE is a heterocyclic compound that features a triazole ring and a pyridine ring. Compounds containing triazole rings are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties

Preparation Methods

The synthesis of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE typically involves the S-alkylation of 4-(4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with 2-bromo-1-(pyridin-2-yl)ethanone in an alkaline medium . The reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyridin-2-ylethanone

InChI

InChI=1S/C16H14N4OS/c1-20-15(12-7-3-2-4-8-12)18-19-16(20)22-11-14(21)13-9-5-6-10-17-13/h2-10H,11H2,1H3

InChI Key

NVBLSMRJHNDOBB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.